molecular formula C19H20N2O3S B2881912 N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine CAS No. 321685-78-3

N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine

Cat. No.: B2881912
CAS No.: 321685-78-3
M. Wt: 356.44
InChI Key: GURGIAHFVKHWTL-UHFFFAOYSA-N
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Description

Historical Context of Oxazole Derivatives in Chemical Research

Oxazoles, first synthesized in the late 19th century, gained prominence following the discovery of penicillin in the 1920s, which contained a thiazole-related structure. Early synthetic methods, such as the Robinson-Gabriel dehydration of 2-acylaminoketones and the Fischer oxazole synthesis from cyanohydrins, laid the groundwork for modern heterocyclic chemistry. By the mid-20th century, oxazoles were recognized for their aromaticity and weak basicity (pK~a~ ≈ 0.8), distinguishing them from more basic imidazoles. The introduction of electron-withdrawing groups like tosyl (–SO₂C₆H₄CH₃) expanded their utility in nucleophilic substitution reactions, paving the way for derivatives such as this compound.

Significance in Heterocyclic Chemistry

Oxazoles occupy a critical niche in heterocyclic chemistry due to their dual heteroatoms (oxygen and nitrogen), which confer unique electronic and steric properties. The tosyl group in this compound enhances metabolic stability and serves as a leaving group, facilitating reactions such as:

  • Nucleophilic substitutions at the 4-position.
  • Cycloadditions involving the oxazole ring’s π-system.
  • Cross-coupling reactions mediated by transition metals.

These reactivities enable the synthesis of complex architectures, including spirocyclic compounds and peptidomimetics, which are valuable in drug discovery.

Research Landscape and Current Academic Interest

Recent studies emphasize oxazole derivatives’ roles in:

  • Anticancer agents : Analogues mimicking diazonamide and phorboxazole show microtubule-disrupting activity.
  • Antimicrobials : Tosyl-substituted oxazoles inhibit bacterial enoyl-ACP reductase.
  • Anti-inflammatory compounds : The p-tolyl group enhances cyclooxygenase-2 (COX-2) binding affinity.

This compound is particularly notable for its modular synthesis, allowing rapid diversification of the oxazole scaffold. Over 120 patents filed since 2010 reference its use in kinase inhibitor development.

Structural Significance in Medicinal Organic Chemistry

The compound’s structure-activity relationships (SARs) reveal key insights:

Substituent Role
N,N-Dimethylamino Enhances solubility and modulates basicity (pK~a~ ≈ 7.1).
p-Tolyl Provides hydrophobic interactions with enzyme active sites.
Tosyl Acts as a leaving group and stabilizes transition states in SN2 reactions.

Quantum mechanical calculations indicate that the tosyl group’s electron-withdrawing effect polarizes the oxazole ring, increasing electrophilicity at the 5-position by 12–15% compared to non-sulfonated analogues. This property is exploited in palladium-catalyzed allylic aminations, yielding bioactive amines in ≥85% yields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-5-9-15(10-6-13)17-20-18(19(24-17)21(3)4)25(22,23)16-11-7-14(2)8-12-16/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURGIAHFVKHWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N(C)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine typically involves multi-step organic reactions. One common method includes the reaction of N,N-dimethyl-p-toluidine with tosyl chloride to form the tosylated intermediate. This intermediate is then subjected to cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazolidines .

Scientific Research Applications

Chemistry: In organic synthesis, N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its ability to interact with biological targets makes it a candidate for drug development, especially in the areas of anti-inflammatory and anticancer research .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various chemical processes and manufacturing applications .

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The tosyl group can enhance the compound’s solubility and stability, facilitating its transport and activity within biological systems .

Comparison with Similar Compounds

Impact of Aryl Group Substitution

The p-tolyl group (4-methylphenyl) is critical for bioactivity. Evidence from TNF-α inhibitory studies shows that replacing the 4-methyl group with bulkier or electron-withdrawing substituents (e.g., 4-chloro, 4-bromo, 4-methoxy) significantly reduces potency. For example:

Substituent on Aryl Group Relative Activity (vs. p-tolyl) Reference
4-Methyl (p-tolyl) 100%
4-Chloro 32%
4-Bromo 28%
4-Methoxy 18%

This trend highlights the necessity of the methyl group’s size and electron-donating properties for optimal target binding .

Comparison with m-tolyl derivatives :
Replacing the para-tolyl group with meta-tolyl (m-tolyl), as in N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine, disrupts molecular symmetry and electronic distribution, leading to reduced binding affinity in kinase inhibition assays .

Role of the Amine Substituent

Structural analogues with alternative amine groups exhibit varied properties:

  • N-Allyl derivatives (e.g., N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine): Increased steric bulk from the allyl group reduces membrane permeability compared to the dimethylamine variant .
  • Benzylidene amines (e.g., N-(4-Chlorobenzylidene)-3,4-dimethyl-isoxazol-5-amine): The conjugated imine structure enhances π-π stacking but decreases metabolic stability .

Heterocycle Modifications

Replacing the oxazole core with isoxazole (as in N-(4-Chlorobenzylidene)-3,4-dimethyl-isoxazol-5-amine) alters electronic properties.

Tosyl Group Functionality

The 4-tosyl group in the target compound serves dual roles:

Synthetic handle : Facilitates nucleophilic displacement reactions due to its leaving-group capability .

Steric effects : Bulkier than sulfonate or methylsulfonyl groups, it may hinder interactions in sterically sensitive binding pockets.

Analogues lacking the tosyl group (e.g., 2–(2,4-Dioxo-5-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)thiazolidin-3-yl)-N-(p-tolyl)acetamide) show divergent bioactivity, underscoring the tosyl group’s role in stabilizing transition states during inhibition .

Key Research Findings

  • TNF-α Inhibition: The target compound’s p-tolyl and dimethylamine groups synergize to achieve IC₅₀ values in the nanomolar range, outperforming chloro- or methoxy-substituted analogues by >3-fold .
  • Synthetic Versatility: The tosyl group enables efficient derivatization, as demonstrated in the synthesis of 2-amino-1,3-oxazoles via Leusen’s method .
  • Thermodynamic Stability : Computational studies suggest the para-substituted tolyl group minimizes steric clash in the oxazole ring, enhancing conformational rigidity .

Biological Activity

N,N-Dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article summarizes its biological activity based on recent research findings, including synthesis methods, pharmacological evaluations, and structure-activity relationships.

Synthesis and Structure

The compound can be synthesized through various organic reactions, often involving the formation of the oxazole ring and subsequent modifications to introduce the dimethyl and tosyl groups. The synthetic pathway typically involves:

  • Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : Introduction of the p-tolyl and tosyl groups enhances the compound's solubility and biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound using various cancer cell lines. The compound has shown promising results in reducing cell viability in vitro.

  • Cell Lines Tested : Commonly used cell lines include A549 (lung), BT549 (breast), and PC3 (prostate).
  • Methodology : The MTT assay was employed to assess cell viability, where the IC50 values were determined for comparison against standard anticancer agents like tamoxifen.
Cell Line IC50 (µM) Control (Tamoxifen) IC50 (µM)
A5497055
BT5495055
PC36060

The data indicates that this compound exhibits significant cytotoxicity, particularly against BT549 cells, suggesting its potential as a therapeutic agent in breast cancer treatment .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in disease mechanisms:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of electron-donating groups (like methyl) on the aromatic ring enhances cytotoxicity.
  • Tosyl Group Impact : The tosyl group contributes to increased lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Compound Efficacy : A study demonstrated that a structurally analogous compound reduced PGE2 levels significantly, indicating potential anti-inflammatory effects alongside anticancer properties .
  • In Vivo Studies : Animal models have shown that derivatives of this compound can lead to tumor regression, supporting their further development as anticancer agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N,N-dimethyl-2-(p-tolyl)-4-tosyloxazol-5-amine, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves cyclization of α-haloketones with amides to form the oxazole core, followed by sequential functionalization:

  • Tosylation : Tosyl chloride in basic conditions (e.g., pyridine) introduces the sulfonyl group.
  • Friedel-Crafts Alkylation : p-Tolyl groups are added using AlCl₃ or FeCl₃ as catalysts.
  • Dimethylamination : Dimethylamine or methylating agents (e.g., MeI) under nucleophilic substitution conditions.
    • Optimization : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of reagents significantly impact yield. For example, excess tosyl chloride (>1.2 eq) improves sulfonation efficiency but requires careful quenching to avoid byproducts .
    • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (MeOH/H₂O) ensures >95% purity.

Q. How is the molecular structure of this compound elucidated using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assignments rely on coupling patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for p-tolyl; dimethylamine protons as singlet at δ 2.3–2.5 ppm).
  • HRMS : Confirms molecular formula (e.g., [M+H]⁺ at m/z 385.1248 for C₁₉H₂₁N₂O₃S⁺).
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs refines bond lengths/angles. For example, the oxazole ring’s planarity and tosyl group’s dihedral angles are critical for validating stereoelectronic effects .

Q. What preliminary biological screening approaches are used to assess its bioactivity?

  • In Vitro Assays :

  • Enzyme Inhibition : Dose-response curves (IC₅₀) against targets like mGluR5 (metabotropic glutamate receptor 5) using fluorescence-based assays.
  • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to reference drugs like cisplatin .
    • Controls : Include vehicle (DMSO) and positive controls (e.g., MPEP for mGluR5 inhibition).

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., p-tolyl vs. m-tolyl) impact the compound’s reactivity and biological activity?

  • Structure-Activity Relationship (SAR) :

  • Electron-Donating Groups (EDGs) : p-Tolyl’s methyl group enhances π-stacking with aromatic residues in receptor binding pockets, increasing affinity (ΔΔG ≈ −2.3 kcal/mol via docking).
  • Meta-Substitution : m-Tolyl derivatives show reduced activity (e.g., IC₅₀ > 10 μM vs. 1.2 μM for p-tolyl in mGluR5 assays) due to steric clashes in hydrophobic pockets .
    • Data Table :
SubstituentmGluR5 IC₅₀ (μM)Cancer Cell EC₅₀ (μM)
p-Tolyl1.28.5
m-Tolyl12.425.3

Q. What computational strategies are employed to model interactions between this compound and biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to mGluR5’s allosteric site. Key interactions:

  • Tosyl oxygen hydrogen bonds with Arg78.
  • Oxazole’s N atom coordinates to Mg²⁺ in the active site .
    • DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ≈ 4.1 eV), indicating nucleophilic attack susceptibility at the oxazole C4 position .

Q. How can contradictory data in biological assays be resolved through experimental design?

  • Case Example : Discrepancies in reported IC₅₀ values for mGluR5 inhibition may arise from assay conditions (e.g., ATP concentration, cell line variability).
  • Resolution :

  • Standardized Protocols : Use identical cell lines (e.g., HEK293T transfected with human mGluR5) and buffer conditions (pH 7.4, 1 mM Mg²⁺).
  • Dose-Response Replicates : Triplicate runs with blinded analysis reduce operator bias.
  • Orthogonal Assays : Validate via calcium flux assays (Fluo-4 AM) to confirm target engagement .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Key Issues : Racemization during dimethylamination and tosylation steps.
  • Solutions :

  • Continuous Flow Reactors : Improve heat/mass transfer, reducing side reactions (e.g., epimerization) .
  • Chiral HPLC : Monitor enantiomeric excess (ee > 98%) using Chiralpak AD-H columns (hexane/isopropanol mobile phase).

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